molecular formula C13H19NO3 B6322885 Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate CAS No. 1094629-97-6

Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate

Cat. No.: B6322885
CAS No.: 1094629-97-6
M. Wt: 237.29 g/mol
InChI Key: BXOAXAINJLHIFR-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a methoxyphenyl group, which is known for its aromatic properties, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate typically involves the esterification of 3-{[(2-methoxyphenyl)methyl]amino}propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar chemical properties but lacks the aromatic methoxyphenyl group.

    Methyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-{[(2-hydroxyphenyl)methyl]amino}propanoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of the methoxyphenyl group, which imparts specific aromatic properties and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 3-[(2-methoxyphenyl)methylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-17-13(15)8-9-14-10-11-6-4-5-7-12(11)16-2/h4-7,14H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOAXAINJLHIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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